molecular formula C17H17N3O3S B1618710 4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 70452-47-0

4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B1618710
CAS RN: 70452-47-0
M. Wt: 343.4 g/mol
InChI Key: JUOJRUNKJAFMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Supramolecular Synthons and Crystal Structures

Research on closely related 1,2,4-triazole-3-thione compounds, including derivatives like 4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has highlighted their crystal structures, energetic, and Hirshfeld surface analysis. These compounds demonstrate significant dispersion components in their lattice energy calculations, with coulombic terms also playing a crucial role in the total energy. The interaction energies, particularly for inversion dimers involving N–H⋯S=C hydrogen bonds, underscore the coulombic energy component's dominant contribution to packing stabilization. Such studies are critical for understanding the solid-state structures of these compounds, which could have implications for their application in material science and pharmaceuticals (Saeed et al., 2019).

Physicochemical and Biological Properties

Further investigations into 1,2,4-triazole derivatives, including those with 3,4,5-trimethoxyphenyl groups, have explored their synthesis, physicochemical properties, and preliminary pharmacological screenings. These screenings suggest potential antitumor, antiinflammatory, and antioxidant activities. Such findings are pivotal for the development of new therapeutic agents, indicating a wide range of potential medical applications for these compounds (Sameluk & Kaplaushenko, 2015).

Synthesis and Environmental Applications

Another study focused on the environmentally benign and efficient synthesis of 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole, achieving high yields through reactions mediated by indium trichloride in aqueous media. This approach underscores the compound's potential for diverse applications, including its role in green chemistry and environmental sustainability (Yang et al., 2006).

Antimicrobial and Antitumor Activities

There has also been significant interest in exploring the antimicrobial and antitumor activities of 1,2,4-triazole derivatives. Synthesis and evaluation of these compounds have led to the identification of potential antimicrobial agents. This line of research is crucial for developing new treatments against resistant strains of bacteria and cancer cells, demonstrating the broad scope of applications for 4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives in therapeutic development (Samelyuk & Kaplaushenko, 2013).

properties

IUPAC Name

4-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-21-13-9-11(10-14(22-2)15(13)23-3)16-18-19-17(24)20(16)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOJRUNKJAFMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352004
Record name 4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

CAS RN

70452-47-0
Record name 4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
4-phenyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.